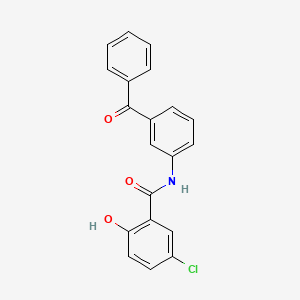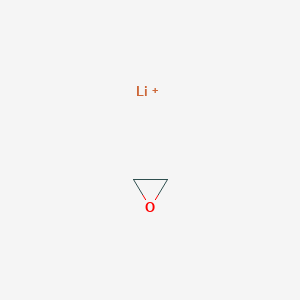
Lithium;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El oxirano de litio, también conocido como oxirano litiado, es un compuesto que combina litio con oxirano, un éter cíclico de tres miembros. Este compuesto es significativo en la síntesis orgánica debido a su reactividad única, impulsada por la estructura cíclica tensionada del oxirano y la naturaleza altamente reactiva del litio. Los oxiranos litiaados son intermediarios valiosos en diversas reacciones químicas, lo que los hace esenciales tanto en la investigación académica como en las aplicaciones industriales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Los oxiranos litiaados se preparan típicamente mediante la litiación de oxiranos. Este proceso implica la desprotonación del oxirano utilizando una base fuerte, como el butil-litio. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar que las especies de litio altamente reactivas reaccionen con la humedad o el oxígeno. La reacción general se puede representar de la siguiente manera:
Oxirano+BuLi→Oxirano Litiado+BuH
Métodos de Producción Industrial
En entornos industriales, la producción de oxiranos litiaados a menudo implica procesos de litiación a gran escala. Estos procesos están diseñados para ser eficientes y escalables, lo que garantiza un suministro constante del compuesto para diversas aplicaciones. El uso de sistemas automatizados y entornos controlados ayuda a mantener la pureza y la reactividad de los oxiranos litiaados .
Análisis De Reacciones Químicas
Tipos de Reacciones
Los oxiranos litiaados sufren una variedad de reacciones químicas, que incluyen:
Sustitución Nucleofílica: El átomo de litio en los oxiranos litiaados actúa como un nucleófilo, atacando centros electrófilos en otras moléculas.
Reacciones de Apertura de Anillo: El anillo tensionado de tres miembros del oxirano se puede abrir en condiciones ácidas o básicas, lo que lleva a la formación de diversos productos.
Transmetalación: Los oxiranos litiaados pueden sufrir reacciones de transmetalación con otros reactivos metálicos, formando nuevos compuestos organometálicos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en reacciones con oxiranos litiaados incluyen:
Ácidos: Para las reacciones de apertura de anillo, a menudo se utilizan ácidos como el ácido clorhídrico o el ácido sulfúrico.
Bases: Las bases fuertes como el hidróxido de sodio o el terc-butóxido de potasio también pueden inducir la apertura del anillo.
Reactivos Metálicos: Los reactivos como el dietilzinc o el trimetilaluminio se utilizan en reacciones de transmetalación.
Productos Mayores
Los principales productos formados a partir de reacciones que involucran oxiranos litiaados dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de apertura de anillo pueden producir dioles, mientras que la transmetalación puede producir diversos compuestos organometálicos .
Aplicaciones Científicas De Investigación
Los oxiranos litiaados tienen una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utilizan como intermediarios en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: Los oxiranos litiaados se emplean en el estudio de mecanismos enzimáticos y en el desarrollo de inhibidores enzimáticos.
Medicina: Juegan un papel en la síntesis de compuestos biológicamente activos, como agentes antivirales y anticancerígenos.
Industria: Los oxiranos litiaados se utilizan en la producción de polímeros, resinas y otros materiales con propiedades especializadas
Mecanismo De Acción
El mecanismo de acción de los oxiranos litiaados involucra su alta reactividad debido a la estructura cíclica tensionada del oxirano y la naturaleza nucleofílica del litio. El átomo de litio puede atacar centros electrófilos en otras moléculas, lo que lleva a la formación de nuevos enlaces y a la apertura del anillo de oxirano. Esta reactividad hace que los oxiranos litiaados sean intermediarios valiosos en diversas reacciones químicas .
Comparación Con Compuestos Similares
Compuestos Similares
Óxido de Etileno: Un epóxido simple con una estructura cíclica de tres miembros similar, pero sin el átomo de litio.
Óxido de Propileno: Otro epóxido con un anillo de tres miembros, utilizado en la producción de poliuretanos.
Oxetano: Un éter cíclico de cuatro miembros con diferente reactividad debido al tamaño más grande del anillo .
Singularidad
Los oxiranos litiaados son únicos debido a la presencia del átomo de litio, que imparte reactividad adicional y permite una gama más amplia de transformaciones químicas. Esto los hace más versátiles en comparación con otros epóxidos y éteres cíclicos .
Propiedades
Número CAS |
264910-85-2 |
|---|---|
Fórmula molecular |
C2H4LiO+ |
Peso molecular |
51.0 g/mol |
Nombre IUPAC |
lithium;oxirane |
InChI |
InChI=1S/C2H4O.Li/c1-2-3-1;/h1-2H2;/q;+1 |
Clave InChI |
WNIPUWPCERUGNX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


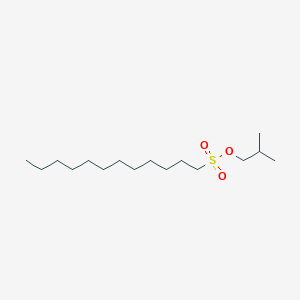

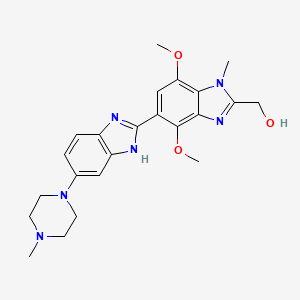
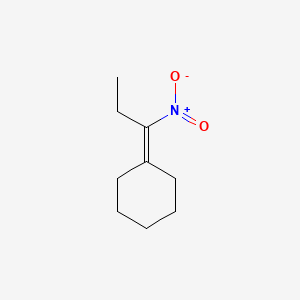
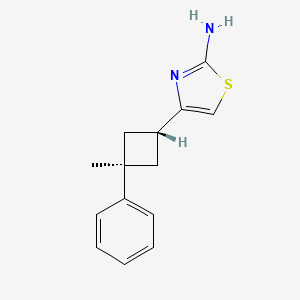

![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)
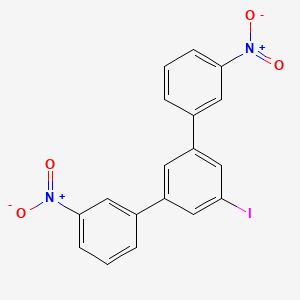
![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)


![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)
